5,6-Diethyl-1-hydroxy-3-isobutylpyrazin-2(1H)-one

Structural simplification Synthetic accessibility Chirality

5,6-Diethyl-1-hydroxy-3-isobutylpyrazin-2(1H)-one (CAS 446867-70-5, molecular formula C12H20N2O2, MW 224.30) belongs to the N-hydroxypyrazin-2(1H)-one (hydroxamic acid) class of heterocyclic compounds. This scaffold is the core of the naturally occurring antibiotic aspergillic acid and has been explored for iron-chelation, antimicrobial, and neuroprotective applications in medicinal chemistry.

Molecular Formula C12H20N2O2
Molecular Weight 224.30 g/mol
Cat. No. B13107681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Diethyl-1-hydroxy-3-isobutylpyrazin-2(1H)-one
Molecular FormulaC12H20N2O2
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESCCC1=C(N(C(=O)C(=N1)CC(C)C)O)CC
InChIInChI=1S/C12H20N2O2/c1-5-9-11(6-2)14(16)12(15)10(13-9)7-8(3)4/h8,16H,5-7H2,1-4H3
InChIKeyLATQIRHTCMSUQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Diethyl-1-hydroxy-3-isobutylpyrazin-2(1H)-one: N-Hydroxypyrazinone Small-Molecule Procurement Guide


5,6-Diethyl-1-hydroxy-3-isobutylpyrazin-2(1H)-one (CAS 446867-70-5, molecular formula C12H20N2O2, MW 224.30) belongs to the N-hydroxypyrazin-2(1H)-one (hydroxamic acid) class of heterocyclic compounds. This scaffold is the core of the naturally occurring antibiotic aspergillic acid and has been explored for iron-chelation, antimicrobial, and neuroprotective applications in medicinal chemistry [1]. The compound features symmetric 5,6-diethyl substitution in place of the asymmetric 6-sec-butyl group found in the natural product, a structural modification that alters its physicochemical properties and synthetic accessibility relative to the most closely related natural analogs.

N-Hydroxypyrazinone class-level probe for iron-chelation and neuroprotection screening studies
Symmetric 5,6-diethyl substitution supports achiral synthesis and simplified analytical characterization
Intermediate lipophilicity (XLogP ≈ 1.8) reported for screening assay development context

Why 5,6-Diethyl-1-hydroxy-3-isobutylpyrazin-2(1H)-one Cannot Be Replaced by As pergillic Acid or Other In-Class Analogs


Although aspergillic acid (6-sec-butyl-1-hydroxy-3-isobutyl-2(1H)-pyrazinone) shares the identical 1-hydroxy-3-isobutylpyrazin-2(1H)-one core with the target compound [1], the replacement of the natural 6-sec-butyl group with a symmetric 5,6-diethyl arrangement eliminates the chiral center, alters the lipophilic balance (XLogP ≈ 1.8 for the target vs. ~2.4 estimated for aspergillic acid [2]), and changes the hydrogen-bonding network in the solid state. These differences directly affect metal-chelation stoichiometry, crystal packing, and metabolic stability. In-class analogs such as deoxyaspergillic acid (lacking the N-hydroxy group) and flavacol (lacking both the N-hydroxy group and having 3,6-diisobutyl substitution) [2] further deviate in their iron-binding and antimicrobial profiles, making generic substitution across this class scientifically unjustified without matched comparative data.

Chirality mismatch
Aspergillic acid retains a chiral center; substituting with the target eliminates stereochemical complexity and may alter target engagement profiles.
Lipophilicity shift
Target XLogP ≈ 1.8 differs from aspergillic acid (~2.4) and deoxyaspergillic acid (~3.0); this may shift membrane permeability and non-specific binding in assays.
Functional-group loss
Deoxyaspergillic acid and flavacol lack the N-hydroxy pharmacophore; iron-chelation stoichiometry and antimicrobial screening context cannot be directly extrapolated.

5,6-Diethyl-1-hydroxy-3-isobutylpyrazin-2(1H)-one: Quantitative Comparative Evidence for Procurement Decisions


Symmetric 5,6-Diethyl Substitution Eliminates Chiral Complexity Relative to Aspergillic Acid

Aspergillic acid (6-sec-butyl-1-hydroxy-3-isobutyl-2(1H)-pyrazinone) possesses a chiral center at the sec-butyl substituent, requiring enantioselective synthesis or chiral resolution for single-enantiomer studies [1]. The target compound replaces the 6-sec-butyl group with an achiral ethyl group, yielding a symmetric 5,6-diethyl substitution pattern with zero defined atom stereocenters . This structural simplification eliminates the stereochemical complexity entirely, enabling racemic synthesis and simplifying analytical characterization.

Chirality comparison
Class-level
Target: 0 stereocenters
Aspergillic acid: 1 chiral center
Synthetic workflow simplification
Chiral resolution steps eliminated; batch consistency may improve
Structural simplification Synthetic accessibility Chirality

Predicted Lipophilicity (XLogP ≈ 1.8) Differentiates from Natural In-Class Congeners

The computed XLogP for 5,6-diethyl-1-hydroxy-3-isobutylpyrazin-2(1H)-one is approximately 1.8 . While experimental logP values for aspergillic acid are not systematically reported, the additional methylene in the 6-sec-butyl group of aspergillic acid is predicted to increase lipophilicity by ~0.5 log units (estimated XLogP ~2.4). Deoxyaspergillic acid, lacking the 1-hydroxy group, has a higher predicted logP (~3.0) . The intermediate lipophilicity of the target compound may influence membrane permeability and off-target binding in screening contexts.

Predicted lipophilicity
Class-level
Target XLogP ≈ 1.8
Intermediate profile may support solubility screening
Experimental logP not available; compare with aspergillic acid ~2.4
Lipophilicity Drug-likeness Physicochemical property

N-Hydroxypyrazinone Iron-Chelation Scaffold Validated for Neuroprotective Probe Development

A series of novel 1-hydroxypyrazin-2(1H)-one derivatives were synthesized and evaluated for iron-chelation ability and neuroprotective effects in an in vitro cell model of Parkinson's disease [1]. The study demonstrated that the 1-hydroxypyrazin-2(1H)-one scaffold forms stable Fe(III) complexes with log β values in the range of 20–30, and selected compounds rescued SH-SY5Y cells from MPP+-induced toxicity at concentrations of 10–50 μM. Although the exact 5,6-diethyl-3-isobutyl analog was not tested in this study, the scaffold-level evidence establishes the potential of this substitution pattern to maintain iron-binding functionality.

Neuroprotection scaffold
Class-level
log β(FeIII) 20-30; EC50 10-50 µM reported for scaffold analogs
Reported neuroprotection assay response context
5,6-diethyl analog not directly tested; scaffold-level inference only
Iron chelation Neuroprotection Parkinson's disease model

Synthetic Route via Flow Debenzylation Offers Scalable Access to 1-Hydroxy Substitution

The 1-hydroxypyrazin-2(1H)-one functionality can be accessed via selective O-debenzylation of 1-benzyloxypyrazin-2(1H)-ones using continuous flow hydrogenation over Pd–BaSO4, as demonstrated by Mai and De Borggraeve [1]. This flow methodology achieves >90% conversion with minimal over-reduction to the deoxy analog (<5%), a significant improvement over batch methods that typically suffer from 15–30% over-reduction. For 5,6-diethyl-1-hydroxy-3-isobutylpyrazin-2(1H)-one procurement, this published flow protocol provides a validated synthetic route that ensures high purity of the N-hydroxy product over the deoxy impurity. In contrast, natural extraction of aspergillic acid from *Aspergillus flavus* fermentation yields are low (~6 mg/L under nutrient-limited conditions) [2].

Synthetic route
Cross-study
Flow debenzylation: >90% conversion, minimal deoxy impurity
Supports reliable supply chain and purity context
Avoids fermentation yield limits (~6 mg/L) of natural aspergillic acid
Flow chemistry Synthetic methodology O-Debenzylation

5,6-Diethyl-1-hydroxy-3-isobutylpyrazin-2(1H)-one: Recommended Research Application Scenarios Based on Comparative Evidence


Non-chiral Alternative to Aspergillic Acid for Iron-Chelation Probe Development

Researchers investigating iron-chelation therapy or siderophore mimetics who wish to avoid the synthetic complexity and racemization issues of aspergillic acid should consider 5,6-diethyl-1-hydroxy-3-isobutylpyrazin-2(1H)-one. The symmetric 5,6-diethyl substitution eliminates the chiral center , simplifying synthesis and analytical characterization while retaining the 1-hydroxypyrazin-2(1H)-one core essential for Fe(III) binding, as demonstrated for this scaffold class [1].

Physicochemically Differentiated Screening Probe for Antimicrobial Structure–Activity Relationship (SAR) Studies

For medicinal chemistry programs exploring pyrazinone-based antimicrobials, the target compound offers an intermediate lipophilicity profile (XLogP ≈ 1.8 ) that is ~0.6–1.2 log units lower than natural congeners such as aspergillic acid and deoxyaspergillic acid. This property differentiation makes it suitable for SAR campaigns aimed at optimizing aqueous solubility and reducing non-specific membrane interactions while maintaining the N-hydroxy pharmacophore.

Accessible Scaffold for Neuroprotective Agent Optimization via Flow Chemistry Synthesis

The validated flow O-debenzylation methodology for 1-hydroxypyrazin-2(1H)-ones enables reliable procurement of high-purity N-hydroxy product with minimal deoxy impurity. This supports systematic neuroprotective SAR studies building on the demonstrated activity of 1-hydroxypyrazin-2(1H)-one iron chelators in a Parkinson's disease cell model [1], where the 5,6-diethyl-3-isobutyl substitution pattern represents an unexplored chemical space within this pharmacophore class.

Application
Selection Property
Validation Focus
Non-chiral alternative probe scenario
Achiral 1-hydroxypyrazinone core
Fe(III) chelation stoichiometry review
Physicochemically differentiated antimicrobial SAR
Intermediate XLogP ~1.8
Membrane permeability and solubility assay context
Flow-chemistry-enabled neuroprotection SAR
Scalable flow debenzylation route
Neuroprotection model-response context
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